molecular formula C22H23FN2O B12204841 1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine

1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B12204841
M. Wt: 350.4 g/mol
InChI Key: HDDUXSWJVSLWOJ-NJPWYCGFSA-N
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Description

1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and phenylprop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 4-fluorocinnamoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with phenylprop-2-enyl bromide in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-[(2E)-3-phenylprop-2-enyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H23FN2O

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H23FN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+

InChI Key

HDDUXSWJVSLWOJ-NJPWYCGFSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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